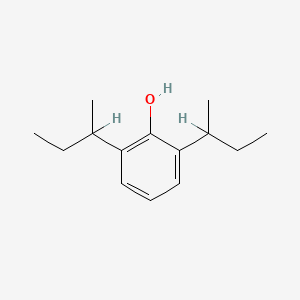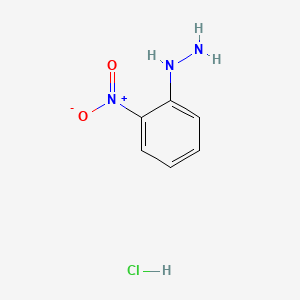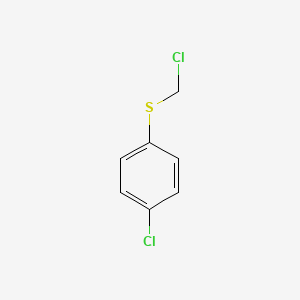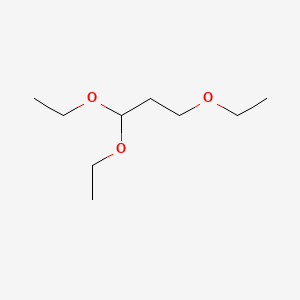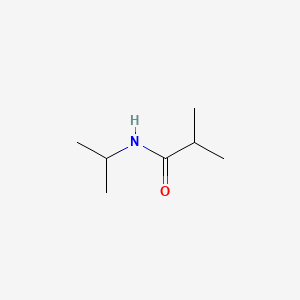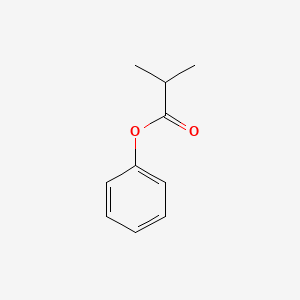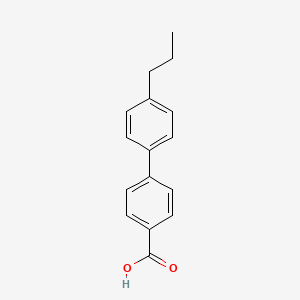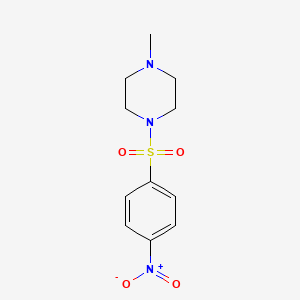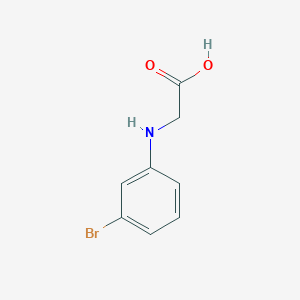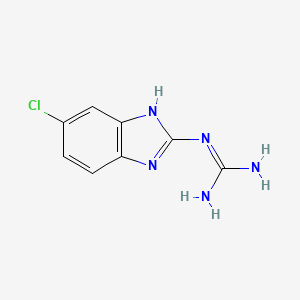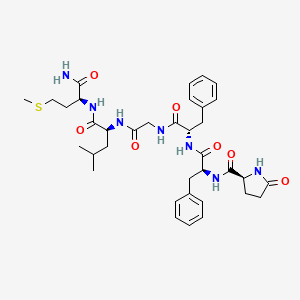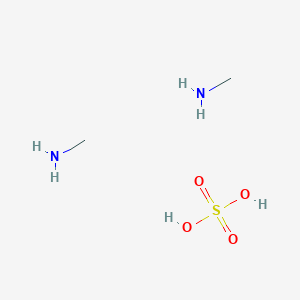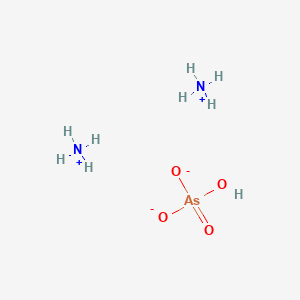
Ammonium arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion.
Applications De Recherche Scientifique
Applications in Chemical Analysis
- Spectrophotometric Method Development : A novel method for the simultaneous determination of phosphate and arsenate without pre-treatment was developed, leveraging the distinct kinetic characteristics of complex formation with ammonium molybdate. This method, suitable for water samples, is faster, simpler, and more cost-effective than traditional methods (Borgnino et al., 2011).
Environmental Remediation Applications
- Arsenic Removal : Research has demonstrated the use of polyelectrolyte-enhanced ultrafiltration for the removal of arsenic(V) from aqueous solutions. The process involves binding the charged arsenate complex with a cationic polyelectrolyte and then treating it with ultrafiltration to block the polymer, achieving high arsenic rejections (Pookrod et al., 2005).
- Struvite Formation Involvement : A study on struvite crystallization revealed that arsenic compounds, including arsenate, do not significantly affect phosphate recovery but confirmed their precipitation during struvite formation. This highlights the potential contamination of struvite by arsenic species under certain pH conditions (Lin et al., 2016).
Applications in Material Science
- Crystal Structure Analysis : The crystal structure of α-ammonium iron(III) bis[hydrogen arsenate(V)], a compound synthesized hydrothermally, was explored. This compound, isostructural with NH4Fe(HPO4)2, offers insights into the crystallography of arsenates, potentially useful in ion exchange and other applications (Ouerfelli et al., 2014).
Analytical Chemistry and Speciation
- Speciation of Arsenic in Ferns : Ion-pair reverse-phase HPLC–inductively coupled plasma MS was utilized to determine different arsenic species in Chinese brake fern, demonstrating the plant's ability to convert monomethyl arsenic to dimethyl arsenic acid, indicating its potential for arsenic methylation (Chen et al., 2004).
Water Treatment and Analysis
- Arsenate Removal from Drinking Water : Graphene oxide/ferric hydroxide composites were developed for efficient removal of arsenate from contaminated drinking water, highlighting a novel approach to addressing arsenate contamination in water supplies (Zhang et al., 2010).
Propriétés
Numéro CAS |
7784-44-3 |
|---|---|
Nom du produit |
Ammonium arsenate |
Formule moléculaire |
(NH4)2HAsO4 AsH9N2O4 |
Poids moléculaire |
176 g/mol |
Nom IUPAC |
diazanium;hydrogen arsorate |
InChI |
InChI=1S/AsH3O4.2H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);2*1H3 |
Clé InChI |
XPVHUBFHKQQSDA-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].O[As](=O)([O-])[O-] |
SMILES canonique |
[NH4+].[NH4+].O[As](=O)([O-])[O-] |
Densité |
2.0 g/cm³ |
Autres numéros CAS |
7784-44-3 |
Description physique |
Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion. COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |
Solubilité |
Solubility in water: good |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



